2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one
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Overview
Description
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one is a bicyclic compound characterized by its unique structural features. This compound is part of the diazabicyclohexane family, which is known for its stability and reactivity under various conditions. The presence of benzyl groups at the 2 and 4 positions adds to its distinct chemical properties.
Preparation Methods
The synthesis of 2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one typically involves the copper-mediated cyclopropanation of 1,3-dialkyl-1,3-dihydroimidazol-2-ones with diazomethane and methyl diazoacetate . This reaction yields the desired bicyclic compound along with the first diaza[4.3.1]propellane. The bicyclic system is known to withstand elevated temperatures and strongly basic and acidic solutions . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation and Reduction: Catalytic hydrogenation can remove N-benzyl groups and open the (C-1) (C-6) bond.
Scientific Research Applications
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one involves its ability to undergo various chemical transformations. The compound’s bicyclic structure allows it to participate in cyclization and substitution reactions, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one can be compared with other diazabicyclohexane derivatives:
2,4-Diazabicyclo[3.1.0]hexan-3-one: Lacks the benzyl groups, resulting in different reactivity and stability.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known compound with different structural features and applications.
Diaza[4.3.1]propellane: Another derivative with unique properties and reactivity.
These comparisons highlight the uniqueness of this compound, particularly due to the presence of benzyl groups and its specific reactivity under various conditions.
Properties
CAS No. |
62216-60-8 |
---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C18H18N2O/c21-18-19(12-14-7-3-1-4-8-14)16-11-17(16)20(18)13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
BAMXJNWSQZYXBR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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